molecular formula C6H3IN2 B1589142 2-Iodonicotinonitrile CAS No. 490039-73-1

2-Iodonicotinonitrile

Cat. No.: B1589142
CAS No.: 490039-73-1
M. Wt: 230.01 g/mol
InChI Key: DWOZARUWGMZCHN-UHFFFAOYSA-N
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Description

2-Iodonicotinonitrile: is a chemical compound with the molecular formula C₆H₃IN₂ . It is a derivative of nicotinonitrile, where an iodine atom is substituted at the second position of the pyridine ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodonicotinonitrile can be synthesized through various methods. One common approach involves the iodination of nicotinonitrile. The reaction typically uses iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Coupling Reactions: Products include biaryl compounds or alkynylated pyridines.

    Reduction Reactions: Products include aminopyridines.

Scientific Research Applications

Chemistry: 2-Iodonicotinonitrile is used as a building block in organic synthesis

Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological targets. Its derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They have been explored as candidates for anticancer, antimicrobial, and anti-inflammatory agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-iodonicotinonitrile and its derivatives depends on the specific biological target or chemical reaction. In medicinal chemistry, its derivatives may act by inhibiting enzymes or modulating receptors. The presence of the iodine atom and nitrile group can influence the compound’s binding affinity and reactivity with molecular targets.

Comparison with Similar Compounds

    2-Bromonicotinonitrile: Similar structure but with a bromine atom instead of iodine.

    2-Chloronicotinonitrile: Similar structure but with a chlorine atom instead of iodine.

    2-Fluoronicotinonitrile: Similar structure but with a fluorine atom instead of iodine.

Comparison: 2-Iodonicotinonitrile is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions compared to its bromine, chlorine, or fluorine counterparts. The larger atomic radius and higher polarizability of iodine can influence the compound’s chemical behavior, making it more suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-6-5(4-8)2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOZARUWGMZCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473164
Record name 2-Iodonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490039-73-1
Record name 2-Iodo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490039-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodonicotinonitrile 98%
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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